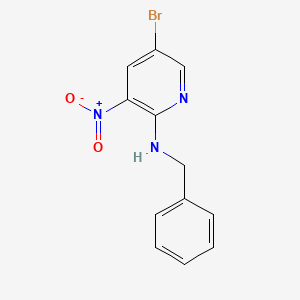

N-Benzyl-5-bromo-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-10-6-11(16(17)18)12(15-8-10)14-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWNGUVINRYLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647937 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-85-4 | |

| Record name | N-Benzyl-5-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity and Stability of N-Benzyl-5-bromo-3-nitropyridin-2-amine

Abstract

N-Benzyl-5-bromo-3-nitropyridin-2-amine is a multifaceted heterocyclic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique arrangement of a benzylamino group, a bromine atom, and a nitro group on a pyridine scaffold imparts a distinct reactivity profile, offering multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of the molecule's stability, electronic characteristics, and chemical behavior at its key functional sites. We will delve into the mechanistic underpinnings of its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, supported by field-proven insights and detailed experimental protocols.

Introduction and Molecular Overview

This compound, with the CAS Number 954228-85-4, is a derivative of 2-amino-5-bromo-3-nitropyridine.[1][2][3][4][5] The introduction of the N-benzyl group modulates the electronic properties and steric environment of the amino group, influencing the overall reactivity and physical characteristics of the parent molecule. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group and the bromine atom, a key determinant of its chemical behavior.[1][6]

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2-Amino-5-bromo-3-nitropyridine |

| CAS Number | 954228-85-4[7] | 6945-68-2[1][2] |

| Molecular Formula | C12H10BrN3O2 | C5H4BrN3O2[1][2] |

| Molecular Weight | 308.13 g/mol | 218.01 g/mol [2] |

| Appearance | Typically a yellow to light-brown solid (inferred) | Yellow to light-brown powder[1][2] |

| Melting Point | Not readily available | 205-208°C[1][2] |

| Boiling Point | Not readily available | ~302.9°C[1] |

| Density | Not readily available | 1.929 g/cm³[1] |

The stability of this compound is comparable to other nitropyridine derivatives, which are generally stable under standard laboratory conditions.[1][2] Storage in a cool, well-ventilated area is recommended to prevent degradation.[2] The presence of the nitro group suggests that the compound may be sensitive to strong reducing agents and high temperatures.

Caption: Structure of this compound.

Electronic Landscape and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group at the 3-position, being a powerful electron-withdrawing group, significantly acidifies the pyridine ring protons and activates the ring for nucleophilic aromatic substitution (SNAr).[6][8] The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions. The benzylamino group at the 2-position, while electron-donating, can also be a site for further functionalization or deprotection.

Caption: Reactivity map of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[6][8] In this compound, the nitro group at C3 can act as a leaving group in SNAr reactions, a phenomenon observed in other 3-nitropyridine systems.[9][10] This allows for the introduction of a variety of nucleophiles at this position.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the nitro group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group and the pyridine nitrogen. In the subsequent step, the nitro group is eliminated as a nitrite ion, restoring the aromaticity of the ring.

Experimental Protocol: SNAr with a Generic Nucleophile

This protocol provides a general procedure for the substitution of the nitro group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alkoxide, thiolate, or amine; 1.2-2.0 eq) to the solution. If the nucleophile is not used in its salt form, a base such as potassium carbonate or cesium fluoride may be required.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13][14] This versatility allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11][14] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[12]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K3PO4 or Na2CO3, 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

-

Degassed water (if using an aqueous base system)

-

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (and degassed water if applicable).

-

Reaction Conditions: Heat the mixture to 80-100°C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a fundamental and highly valuable synthetic operation.[6] The resulting 3-aminopyridine derivative opens up a plethora of possibilities for further functionalization, including diazotization and amide bond formation. A variety of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups.[15]

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Potential Drawbacks |

| H2, Pd/C | Catalytic hydrogenation | High efficiency | May also reduce other functional groups; potential for debenzylation and dehalogenation[16] |

| Fe, HCl/AcOH | Metal in acidic media | Cost-effective, robust | Requires acidic conditions, potentially harsh work-up |

| SnCl2·2H2O | Mild reducing agent | Good for substrates with sensitive functional groups[16] | Stoichiometric amounts of tin salts produced |

| Na2S2O4 | Sodium dithionite | Mild conditions | Can be sensitive to air and moisture |

| Hydrazine hydrate, Pd/C | Catalytic transfer hydrogenation | Selective for nitro group in the presence of halogens[15] | Hydrazine is toxic |

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

This protocol provides a mild method for the reduction of the nitro group.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (around 70-80°C) and stir. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The tin salts will precipitate. Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography if necessary.

Chemistry of the N-Benzyl Group

The N-benzyl group serves as a common protecting group for amines.[17] Its stability to a range of reaction conditions makes it a valuable asset during multi-step syntheses. However, its removal can be readily achieved when desired.

Deprotection of the N-Benzyl Group

The most common method for N-debenzylation is catalytic hydrogenolysis.[17]

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature. Note that under these conditions, the nitro group will also be reduced, and debromination may occur.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be required.

Stability Considerations

-

Thermal Stability: As a nitropyridine derivative, this compound is expected to be reasonably stable at ambient temperatures. However, elevated temperatures, especially in the presence of catalysts or reactive species, may lead to decomposition.

-

Chemical Stability: The compound is stable to mildly acidic and basic conditions. Strong acids may protonate the pyridine nitrogen and the amino group, while strong bases could potentially lead to side reactions. The nitro group is susceptible to reduction by a variety of reagents. The C-Br bond can be cleaved under certain reductive conditions. The benzyl group is generally stable but can be cleaved by hydrogenolysis.

Conclusion

This compound is a synthetically valuable building block with a predictable and exploitable reactivity profile. The strategic positioning of the nitro group, bromine atom, and the N-benzyl group allows for selective functionalization at three distinct sites. This guide has provided a detailed overview of its key chemical transformations, offering researchers and drug development professionals the foundational knowledge to effectively utilize this versatile molecule in their synthetic endeavors. The provided protocols serve as a starting point for methodological development and can be optimized for specific applications.

References

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (URL: )

- Reactivity of the nitro group on a pyridine ring - Benchchem. (URL: )

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic

- Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids - Benchchem. (URL: )

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

- A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Arom

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (URL: [Link])

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF - ResearchGate. (URL: [Link])

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (URL: [Link])

- stability of 3-Amino-4-nitropyridine in acidic or basic media - Benchchem. (URL: )

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL: )

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

-

A few questions about pyridine and nitro reductions : r/chemistry - Reddit. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

-

This compound | 954228-85-4 - Appchem. (URL: [Link])

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])

- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (URL: )

-

2-Amino-5-bromo-3-nitropyridine - the NIST WebBook. (URL: [Link])

-

c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (URL: [Link])

-

Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene | Request PDF - ResearchGate. (URL: [Link])

-

Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (URL: [Link])

- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (URL: )

-

5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad - IndiaMART. (URL: [Link])

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (URL: [Link])

- CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 5. indiamart.com [indiamart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 954228-85-4|this compound|BLD Pharm [bldpharm.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

N-Benzyl-5-bromo-3-nitropyridin-2-amine derivatives and analogs

An In-depth Technical Guide to N-Benzyl-5-bromo-3-nitropyridin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Among the diverse classes of pyridine derivatives, those containing the 2-amino-3-nitropyridine core represent a particularly versatile and reactive platform for chemical synthesis. This guide focuses on a specific, highly functionalized member of this family: this compound. We will provide an in-depth exploration of its synthesis, the strategic development of its derivatives, its significant potential as an anticancer agent, and the nuanced structure-activity relationships that govern its biological effects. This document serves as a technical resource, offering both foundational knowledge and field-proven insights into the experimental causality, protocol validation, and therapeutic applications of this promising class of molecules.

Core Synthesis Strategies: From Precursor to Final Scaffold

The construction of this compound is a multi-step process that hinges on the precise and controlled functionalization of the pyridine ring. The strategic placement of the amino, bromo, and nitro groups creates a unique electronic environment that dictates the molecule's reactivity and serves as a launchpad for extensive derivatization.[3]

Foundational Intermediate: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The journey begins with the synthesis of the key precursor, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2).[4] This process is a classic example of electrophilic aromatic substitution on an activated pyridine ring.

Causality Behind the Method: The starting material, 2-amino-5-bromopyridine, possesses an activating amino group that directs electrophiles to the ortho and para positions (3 and 5, respectively). Since the 5-position is already occupied by a bromine atom, the nitration is regioselectively directed to the 3-position. The use of a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is essential to overcome the inherent electron-deficient nature of the pyridine ring.[5] Critically, maintaining a low temperature (0-5°C) is paramount to control the exothermic reaction, prevent over-nitration, and minimize the formation of unwanted byproducts.[5]

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine [5][6]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (d 1.84, ~6 volumes). Cool the acid to 0°C in an ice-salt bath.

-

Nitrating Mixture Formation: Slowly add fuming nitric acid (d 1.5, ~5 volumes) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 2-amino-5-bromopyridine (1.0 equivalent) portion-wise over 30-60 minutes. The temperature must be strictly maintained at or below 5°C during the addition.

-

Reaction: After the addition is complete, raise the temperature to 90°C and maintain for 2 hours to drive the reaction to completion.[6]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~60 volumes).

-

Isolation: The product will precipitate as a solid. Collect the precipitate by filtration.

-

Purification: Wash the collected solid with copious amounts of cold water until the washings are neutral to pH paper. Dry the product at room temperature to yield 2-amino-5-bromo-3-nitropyridine as a solid. The typical yield for this procedure is in the range of 78-85%.[6]

Caption: Workflow for the synthesis of the key precursor.

N-Benzylation: Attaching the Core Substituent

With the precursor in hand, the next crucial step is the introduction of the benzyl group. This is typically achieved via a nucleophilic substitution reaction, where the exocyclic amino group of the pyridine derivative attacks benzyl bromide.

Causality Behind the Method: The nitrogen of the 2-amino group acts as a nucleophile. To facilitate the reaction, a base is required to deprotonate the amine, increasing its nucleophilicity. A weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is preferable to stronger bases that could react with the nitro group.[7] The choice of a polar aprotic solvent, such as acetonitrile or DMF, is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free to react, thereby accelerating the SN2 reaction.[7]

General Protocol: N-Benzylation

-

Preparation: To a solution of 2-Amino-5-bromo-3-nitropyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile), add a mild base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization or column chromatography on silica gel to yield pure this compound (CAS: 954228-85-4).[8]

Derivatization and Analog Development: Expanding Chemical Space

The this compound scaffold is rich with reactive handles, making it an ideal starting point for creating a diverse library of analogs to probe structure-activity relationships.

-

Benzyl Ring Modification: The simplest derivatization strategy involves using substituted benzyl bromides in the N-benzylation step. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can systematically modulate the electronic properties and steric profile of the molecule, which can significantly impact biological activity.[9]

-

Bromo Group (C5) Functionalization: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions can be employed to introduce new aryl, alkyl, alkynyl, or amino functionalities at this position, dramatically expanding the structural diversity.

-

Nitro Group (C3) Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation yields a 5-bromo-N2-benzylpyridine-2,3-diamine. This resulting ortho-diaminopyridine is a critical building block for synthesizing fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are prevalent in many therapeutic agents.[3][4]

Caption: Key derivatization strategies for the core scaffold.

Biological Activity & Therapeutic Potential

While direct biological data for the parent this compound is limited in public literature, extensive research on closely related 2-aminopyridine and N-benzyl derivatives provides a strong rationale for its investigation, particularly in oncology.

Anticancer Activity

Derivatives of the 2-aminopyridine scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[10] Analogs such as N-benzyl-5-bromoindolin-2-ones and thieno[2,3-b]pyridines have shown potent effects against breast (MCF-7), lung (A-549), and colon (HCT116) cancer cells.[7][9]

Data Presentation: Anti-Proliferative Activity of Representative Analogs

| Compound Class | Cancer Cell Line | Reported IC₅₀ | Reference |

| N-benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 µM | [7] |

| N-benzyl-5-bromoindolin-2-one (7d) | A-549 (Lung) | 9.57 µM | [7] |

| 2-aminopyridine deriv. (MR3278) | MOLM-16 (AML) | 2.6 µM | [11] |

| 2-aminopyridine deriv. (MR3278) | Mv-4-11 (AML) | 3.7 µM | [11] |

| Thieno[2,3-b]pyridine (7h, 7i) | HCT116 (Colon) | 25-50 nM | [9] |

| Thieno[2,3-b]pyridine (7h, 7i) | MDA-MB-231 (Breast) | 25-50 nM | [9] |

Mechanism of Action: Insights from Analogs

The anticancer effects of these compounds are often multi-faceted, targeting key pathways that regulate cell growth, proliferation, and survival.

-

Kinase Inhibition: A primary mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases.[6] Analogs have shown inhibitory activity against key oncogenic kinases such as:

-

VEGFR-2: The N-benzyl-5-bromoindolin-2-one derivative 7d was found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC₅₀ of 0.503 µM.[7] Inhibition of VEGFR-2 disrupts tumor angiogenesis, starving the tumor of essential nutrients and oxygen.

-

PI3Kδ: The 2-aminopyridine derivative MR3278 was a potent inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) with an IC₅₀ of 30 nM.[11] The PI3K pathway is a critical signaling cascade that is frequently overactive in many cancers, promoting cell proliferation and survival.[11]

-

CDK8: Other 2-amino-pyridine derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer.[12]

-

-

Induction of Apoptosis: Potent derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For example, compound 7d was demonstrated to:

-

Cell Cycle Arrest: These compounds can also halt the cell division cycle. Treatment of MCF-7 cells with compound 7d resulted in a significant accumulation of cells in the G2/M phase, preventing them from proceeding through mitosis.[7][13]

Caption: Proposed mechanism of action based on analog studies.

Structure-Activity Relationship (SAR) Analysis

Synthesizing the available data allows for the formulation of key SAR insights that can guide future drug design efforts.

-

The Benzyl Group: The presence of a tethered aromatic ring is important for activity.[9] Substitutions on this ring can fine-tune potency. For instance, in one series of N-benzylindolinones, para-substitution with small to moderately lipophilic halogens (F, Cl) enhanced anticancer activity compared to the unsubstituted analog, while a larger halogen (Br) diminished it.[7] This suggests a specific size and electronic requirement for the binding pocket.

-

The Amine Linker: The secondary amine resulting from N-benzylation serves as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.

-

The Bromo Group (C5): Halogens at this position can engage in halogen bonding interactions within a protein's active site. Their presence also influences the overall lipophilicity and metabolic stability of the compound.[2]

-

The Nitro Group (C3): The strongly electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring, potentially enhancing binding affinity. It also serves as a synthetic handle for reduction to a versatile amino group, which can be critical for the activity of downstream products.

Conclusion and Future Perspectives

This compound and its analogs represent a fertile ground for the discovery of novel therapeutics. The core scaffold is readily accessible through robust and scalable synthetic routes. The multiple reactive sites on the molecule provide a platform for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Based on strong evidence from closely related structures, this class of compounds holds significant promise as anticancer agents, likely acting through the inhibition of key oncogenic kinases and the induction of apoptosis. Future work should focus on synthesizing a focused library of this compound derivatives to directly probe their biological activity. Key research directions include:

-

Systematic SAR Exploration: Synthesizing analogs with diverse substitutions on the benzyl ring and via cross-coupling at the C5-bromo position to build a comprehensive SAR model.

-

Target Deconvolution: Identifying the specific protein targets of the most potent compounds through techniques like chemical proteomics.

-

Fused Heterocycle Synthesis: Utilizing the C3-nitro group as a precursor to novel fused imidazo[4,5-b]pyridine systems to explore new chemical space.

-

Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve their drug-like characteristics.

This in-depth guide provides the foundational knowledge and strategic framework necessary for researchers to effectively harness the potential of this compound in modern drug discovery.

References

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.). ANGENE. Retrieved from [Link]

-

5 Bromo 3 Nitropyridin 2 Amine. (n.d.). IndiaMART. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7565. Retrieved from [Link]

-

Wang, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 80, 129117. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific Study. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. Retrieved from [Link]

-

Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(24), 7586. Retrieved from [Link]

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). ANGENE. Retrieved from [Link]

-

Gut, J., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. Retrieved from [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). ANGENE. Retrieved from [Link]

-

Kotb, E. R., et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43, 1965-1982. Retrieved from [Link]

-

Chugunova, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(11), 4531. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. Retrieved from [Link]

-

López-García, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10619. Retrieved from [Link]

-

Wang, C., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13013-13031. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 954228-85-4|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Guide to its Applications in Synthetic and Medicinal Chemistry

An In-Depth Technical Guide for Researchers

Abstract

N-Benzyl-5-bromo-3-nitropyridin-2-amine is a substituted 2-aminopyridine derivative, a class of compounds renowned for its prevalence in pharmacologically active agents.[1][2] While direct research on this specific molecule is nascent, its intricate arrangement of functional groups—a benzylamine, a bromine atom, and a nitro group—on a privileged pyridine scaffold suggests significant potential as both a versatile synthetic intermediate and a core structure for drug discovery. This guide provides a senior application scientist's perspective on the untapped research applications of this compound. We will deconstruct its molecular architecture to forecast its reactivity and biological potential, offering detailed experimental protocols and logical frameworks to empower researchers in chemistry and drug development to explore its utility.

Molecular Profile and Structural Rationale

To fully appreciate the potential of this compound, we must first analyze its constituent parts. The molecule's power lies in the strategic placement of functional groups that can either direct further synthesis or interact with biological targets.

1.1. Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrN₃O₂ | [3] |

| CAS Number | 954228-85-4 | [3][4] |

| Molecular Weight | 308.13 g/mol | [3] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Core Scaffold | 2-Aminopyridine | [1][2][5] |

1.2. Deconstruction of the Core Scaffold and Functional Groups

The molecule is built upon the 2-aminopyridine framework, which is considered an "unsung hero" in drug discovery due to its presence in numerous marketed drugs and its ability to serve as a perfectly functionalized, low-molecular-weight starting point for complex syntheses.[2][5][6]

-

2-Aminopyridine Core : This moiety is a well-established pharmacophore, found in drugs with anti-inflammatory, anti-HIV, antibacterial, and antihistaminic properties.[1] Its simple design allows for the creation of diverse molecules with minimal side reactions.[2][5]

-

Bromine Atom (C5) : The bromine at position 5 is a critical synthetic handle. As a halogen, it is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Nitro Group (C3) : The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring. Critically, it can be readily reduced to a primary amine. This transformation converts the molecule into a 2,3-diaminopyridine derivative, a key precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are themselves privileged structures in medicinal chemistry.[5][7][8]

-

N-Benzyl Group : The benzyl group attached to the exocyclic amine increases the molecule's lipophilicity and provides opportunities for π-stacking interactions with biological targets. Its presence also sterically shields the amino group, potentially directing reactions to other sites on the molecule or modulating its binding profile compared to a primary amine.

Caption: Annotated structure of this compound.

Application as a Versatile Synthetic Intermediate

The true value of this compound for a synthetic chemist lies in its capacity for sequential, regioselective modifications. The distinct reactivity of the bromo and nitro groups allows for a stepwise elaboration of the core structure to build molecular complexity.

2.1. Key Synthetic Transformations

Two primary pathways can be envisioned:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is primed for reactions like Suzuki-Miyaura (to add aryl/heteroaryl groups), Buchwald-Hartwig (to add amines), or Sonogashira (to add alkynes). This is the most direct method to diversify the scaffold.

-

Nitro Group Reduction and Cyclization: The nitro group can be reduced to an amine (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). The resulting N-benzyl-5-bromo-2,3-diaminopyridine is a valuable precursor. The adjacent amino groups can then be cyclized with various reagents (e.g., aldehydes, ketones, carboxylic acids) to form fused heterocycles, such as substituted imidazo[1,2-a]pyridines, which possess profound biological activities.[5]

Caption: Key synthetic pathways for elaborating the core scaffold.

2.2. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for diversifying the 5-position.

-

Objective: To synthesize 5-Aryl-N-benzyl-3-nitropyridin-2-amine derivatives.

-

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq) or PdCl₂(dppf) (0.05 eq)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Ethanol/Water

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should exceed 95% for subsequent biological testing.

Potential Applications in Medicinal Chemistry

The structural alerts within this compound and its derivatives point toward several promising avenues in drug discovery.

3.1. Scaffold for Kinase Inhibitor Design

The 2-aminopyridine moiety is a cornerstone of many ATP-competitive kinase inhibitors. It often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The N-benzyl group can occupy the hydrophobic pocket, while the 5-position (where new groups are added via cross-coupling) can be modified to target the solvent-exposed region, thereby tuning potency and selectivity.

3.2. Platform for Antimicrobial and Anticancer Agents

Substituted aminopyridines and fused imidazo[1,2-a]pyridines have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral effects.[1][5][9] The parent compound and its derivatives can be screened against various cell lines and pathogens to identify novel therapeutic leads. For instance, some nitropyridine derivatives have been investigated as anticancer agents and urease inhibitors.[10]

Caption: Pharmacophore model for a kinase inhibitor.

3.3. Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines a primary screen to assess the general cytotoxic potential of newly synthesized derivatives against a cancer cell line.

-

Objective: To determine the concentration-dependent effect of a test compound on the metabolic activity and viability of cancer cells.

-

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble and can be quantified spectrophotometrically, providing an indirect measure of cell viability.

-

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multi-channel pipette, microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%).

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). A positive control (e.g., Doxorubicin) should be run in parallel to validate the assay.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit underexplored, potential. Its true value is not as an end-product, but as a sophisticated starting material. By leveraging the orthogonal reactivity of its bromo and nitro functional groups, researchers can rapidly access diverse libraries of novel compounds. The inherent biological relevance of the 2-aminopyridine scaffold provides a strong rationale for exploring these derivatives in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Future work should focus on systematically exploring the synthetic pathways outlined in this guide. The resulting compound libraries should be subjected to high-throughput screening against diverse biological targets to uncover novel structure-activity relationships and identify promising lead candidates for further development.

References

- ResearchGate. (2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.

- Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- Wikipedia. (n.d.). 2-Aminopyridine.

- Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6289.

- Chemical Synthesis Insights. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.

- BLDpharm. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromo-3-nitropyridine.

- Appchem. (n.d.). This compound.

- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.

- Bastrakov, M., & Starosotnikov, A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 17(1), 1.

- BLDpharm. (n.d.). 3-Bromo-5-nitropyridin-2-amine.

- Royal Society of Chemistry. (n.d.).

- Autech Corporation. (n.d.).

- El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(23), 8565.

- Autech Corporation. (n.d.).

- Al-Amiery, A. A., et al. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Journal of Molecular Structure, 1300, 137251.

- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.

- PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 954228-85-4|this compound|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of Nitropyridines in Chemical Synthesis

An In-depth Technical Guide to the Synthesis of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridines are a class of heterocyclic compounds of paramount importance in the fields of medicinal and agricultural chemistry.[1][2] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs, and the introduction of a nitro group significantly enhances its synthetic versatility.[2] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, particularly nucleophilic aromatic substitution, and serves as a precursor for the synthetically crucial amino group.[3][4] Consequently, nitropyridines are indispensable intermediates in the synthesis of a wide range of bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[2][4]

This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted nitropyridines. It is designed for laboratory scientists, offering not just protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis and process development. We will explore the three primary synthetic pillars: direct nitration of pyridine derivatives, nucleophilic aromatic substitution (SNAr) on activated precursors, and the oxidation of aminopyridines.

Pillar 1: Direct Electrophilic Nitration of Pyridine Derivatives

Direct nitration is the most straightforward conceptual approach to introducing a nitro group onto the pyridine ring. However, the inherent electron-deficient character of the pyridine nucleus, which is further exacerbated by protonation under strongly acidic nitrating conditions, makes it resistant to classical electrophilic aromatic substitution.[5][6] This deactivation necessitates the use of potent nitrating agents and often harsh reaction conditions.[5]

Causality of Experimental Choices in Pyridine Nitration

The choice of nitrating system is critical and is dictated by the substitution pattern of the pyridine substrate.

-

Activated Pyridines : Pyridines bearing electron-donating groups (EDGs) such as alkyl or amino groups can sometimes be nitrated under traditional mixed-acid (HNO₃/H₂SO₄) conditions.

-

Deactivated Pyridines : Unsubstituted or electron-poor pyridines require more powerful nitrating systems. A widely adopted and effective method involves the use of nitric acid in trifluoroacetic anhydride, which generates a highly reactive nitrating agent in situ.[5] Another approach utilizes dinitrogen pentoxide (N₂O₅), though this reagent can be unstable and difficult to handle.[7][8]

A strategically important alternative to direct nitration of the pyridine ring is the nitration of pyridine N-oxide. The N-oxide oxygen atom is electron-donating, which activates the ring towards electrophilic attack, primarily at the 4-position.[6][9] The resulting nitropyridine N-oxide can then be deoxygenated to yield the target nitropyridine.[9] This two-step sequence often provides superior yields and regioselectivity compared to the direct nitration of the parent pyridine.[9]

Visualizing the Nitration Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. nva.sikt.no [nva.sikt.no]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity Screening of N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Strategic Framework for Drug Discovery

An In-Depth Technical Guide:

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of the novel chemical entity, N-Benzyl-5-bromo-3-nitropyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process. Our approach is structured as a tiered screening cascade, beginning with broad, cost-effective assessments and progressing to highly specific, mechanism-of-action studies for promising activities.

The structure of this compound, featuring a substituted nitropyridine core, suggests a high potential for biological activity. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1] Specifically, 3-nitropyridine analogues have demonstrated potent anticancer effects, while other pyridine derivatives have shown a wide range of activities, including antimicrobial properties.[2][3] This guide outlines a logical progression to uncover and characterize these potential therapeutic applications.

Part 1: Foundational Assessment & In Silico Profiling

Rationale: Before committing significant resources to wet-lab screening, a foundational assessment of the compound's drug-like properties is paramount. This initial phase utilizes computational tools and basic physicochemical analyses to predict potential liabilities and guide subsequent experimental design. Poor pharmacokinetic properties are a major cause of failure in drug development, making early prediction invaluable.[4][5]

In Silico ADMET Profiling

The initial step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule using computational models.[5][6] These in silico methods use machine learning algorithms and large databases of known drugs to forecast a compound's behavior in the body, allowing for the early identification of potential issues.[5][7]

Key Predicted Parameters for this compound (Hypothetical Data):

| Property | Predicted Value | Implication & Rationale |

| LogP (Lipophilicity) | 3.5 | Indicates good membrane permeability but may risk non-specific binding if too high. |

| Aqueous Solubility | Low | May present challenges for formulation and require solubilizing agents in assays. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Suggests the compound may not be ideally suited for CNS targets without modification. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicted Inhibitor of 3A4 | Potential for drug-drug interactions. Requires experimental verification. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity, a critical safety parameter. |

| Ames Mutagenicity | Potential Positive | The nitroaromatic group is a structural alert for mutagenicity; requires experimental validation. |

| Oral Bioavailability | ~40% | Moderate predicted bioavailability, suggesting oral administration could be viable. |

Physicochemical Characterization

Parallel to in silico modeling, fundamental physicochemical properties must be determined experimentally. These data are critical for ensuring the reliability of all subsequent biological assays.

Protocol: Kinetic Solubility Assessment

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Buffer Addition: Add aqueous assay buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.

-

Measurement: Read the plate on a nephelometer or plate reader capable of detecting light scattering at ~620 nm. The concentration at which a significant increase in signal is observed indicates the limit of kinetic solubility.

Part 2: Primary Screening – Identifying Broad-Spectrum Bioactivity

Rationale: With foundational data in hand, the screening process proceeds to identify the compound's primary biological effects. Based on its chemical scaffold, the most probable activities are anticancer and antimicrobial.[1][2][3] This phase uses high-throughput, cost-effective assays to generate initial hit data.

Anticancer Cytotoxicity Screening

The evaluation of a compound's ability to inhibit cancer cell growth is a cornerstone of oncology drug discovery.[8] A cell viability assay is the standard initial method to determine the concentration at which the compound inhibits cell viability by 50% (IC50), a key measure of potency.[8][9]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Hypothetical Cytotoxicity Data:

| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 | 16.7 |

| A549 | Lung Carcinoma | 2.1 ± 0.4 | 11.9 |

| HCT-116 | Colorectal Carcinoma | 5.8 ± 0.7 | 4.3 |

| HEK293 | Non-Cancerous Kidney | 25.0 ± 3.1 | - |

| ¹ SI = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. |

Caption: Decision workflow for anticancer MoA studies.

Cell Cycle Analysis

Many cytotoxic agents function by disrupting the cell division cycle, leading to cell cycle arrest and eventual cell death. [2][12]Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for this analysis.

Protocol: Cell Cycle Analysis via PI Staining

-

Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest. [2]

Apoptosis Induction Assay

A critical question is whether the compound induces programmed cell death (apoptosis) or necrosis. The Annexin V/PI assay distinguishes between these states. [8][9] Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time period (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells, keeping the supernatant which may contain late-stage apoptotic/necrotic cells.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes. [9]4. Flow Cytometry Analysis: Analyze the stained cells promptly. The results will differentiate four populations:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Necrotic: Annexin V-negative / PI-positive

-

Target Deconvolution via Kinome Profiling

Rationale: The pyridine scaffold is a well-known "kinase-privileged" structure. [1][13]Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets. [14][15]Kinome profiling is a powerful approach to screen a compound against a large panel of kinases to identify potential molecular targets and assess selectivity. [14][16] Methodology: Activity-Based Kinase Panel Screening

This is typically performed as a service by specialized contract research organizations (CROs). [17][18]

-

Compound Submission: The compound is submitted for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Assay Performance: The service provider screens the compound against a panel of hundreds of purified protein kinases (e.g., >500 kinases). [17]The assays are often radiometric or fluorescence-based, measuring the phosphorylation of a substrate. [16][17]3. Data Reporting: The primary output is reported as the percent inhibition of each kinase relative to a control.

-

Follow-up: "Hits" (e.g., kinases inhibited by >50% at 1 µM) are then selected for follow-up dose-response experiments to determine precise IC50 values. This helps confirm the direct targets and understand the compound's selectivity profile.

Concept of Kinase Selectivity Profiling

Sources

- 1. ijsat.org [ijsat.org]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurlide.fi [aurlide.fi]

- 6. bitesizebio.com [bitesizebio.com]

- 7. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 15. biosynsis.com [biosynsis.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. pharmaron.com [pharmaron.com]

- 18. assayquant.com [assayquant.com]

Methodological & Application

N-Benzyl-5-bromo-3-nitropyridin-2-amine: A Versatile Building Block for Advanced Organic Synthesis

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. N-Benzyl-5-bromo-3-nitropyridin-2-amine emerges as a highly valuable scaffold, offering a convergence of functionalities that empower chemists in pharmaceutical discovery, materials science, and agrochemical development. Its unique arrangement of a nucleophilic aminopyridine core, a strategically positioned bromine atom for cross-coupling reactions, and an electron-withdrawing nitro group, which can also serve as a synthetic handle, makes it a powerful tool for molecular diversification. The benzyl group provides protection to the secondary amine, enhancing stability and directing reactivity. This application note provides a comprehensive guide to the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 954228-85-4 | [1] |

| Molecular Formula | C₁₂H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 308.13 g/mol | Calculated |

| Appearance | Likely a yellow to light-brown solid | [2] |

| Purity | Typically >98% (commercial) | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step sequence starting from the commercially available 2-amino-5-bromopyridine. This pathway involves an initial electrophilic nitration followed by a nucleophilic N-benzylation.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The initial step involves the regioselective nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the bromine atom at the 5-position sterically and electronically disfavors further substitution at the 4- and 6-positions, leading to preferential nitration at the 3-position.

Protocol: Nitration of 2-Amino-5-bromopyridine [3]

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool 500 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.

-

Once the addition is complete and the solid has dissolved, slowly add 31.5 mL (0.75 mole) of fuming nitric acid via the dropping funnel, maintaining the temperature between 0-5°C.

-

After the addition of nitric acid, continue stirring the mixture at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto 5 L of crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding 40% sodium hydroxide solution until a yellow precipitate forms and the solution is basic.

-

Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

-

Wash the solid with copious amounts of cold water until the washings are neutral.

-

Dry the product under vacuum to yield the desired intermediate.

Expected Yield: 78-86% Purity: The crude product can be recrystallized from a suitable solvent like ethanol if higher purity is required.

Part 2: N-Benzylation of 2-Amino-5-bromo-3-nitropyridine

The second step is the N-benzylation of the newly synthesized 2-amino-5-bromo-3-nitropyridine. This is a standard nucleophilic substitution reaction where the amino group acts as the nucleophile, displacing the bromide from benzyl bromide. A base is required to deprotonate the amine, increasing its nucleophilicity.

Protocol: N-Benzylation

Materials:

-

2-Amino-5-bromo-3-nitropyridine

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Argon). Alternative: Use potassium carbonate (2.0 eq) in acetonitrile and heat the reaction.

-

Stir the mixture at 0°C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, primarily leveraging the reactive bromine atom for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] The bromine atom at the 5-position of the pyridine ring is well-suited for this palladium-catalyzed reaction with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [5]

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 85-95°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Rationale for Reagent Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results.

-

Base: Potassium carbonate is a mild and effective base for this transformation. Other bases like cesium carbonate or sodium carbonate can also be used.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse range of substituted diaminopyridines.

Caption: General scheme for the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine [7][8]

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Diethyl ether

-

Brine

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and anhydrous toluene.

-

Add morpholine (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 80-100°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aminated product.

Causality in Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky phosphine ligand like BINAP is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

Further Transformations of the Nitro Group

The nitro group at the 3-position is not merely a passive substituent. It can be readily reduced to an amino group, opening up a plethora of further synthetic possibilities.

Protocol: Reduction of the Nitro Group

Materials:

-

5-Substituted-N-benzyl-3-nitropyridin-2-amine

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, suspend the 5-substituted-N-benzyl-3-nitropyridin-2-amine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate and basify with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry, filter, and concentrate the organic layer to yield the corresponding 3-aminopyridine derivative.

The resulting vicinal diamine can be used to construct a variety of heterocyclic systems, such as imidazopyridines, which are common motifs in medicinal chemistry.

Conclusion: A Building Block of Strategic Importance

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and diverse molecular architectures. Its ability to undergo selective C-C and C-N bond formation at the 5-position, coupled with the synthetic versatility of the nitro group, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the synthesis and utilization of this powerful synthetic intermediate.

References

- (No specific reference for this introductory st

-

L. A. Perez-Medina, C. S. Marvel, and F. D. Hager. "2,3-Diaminopyridine." Organic Syntheses. Coll. Vol. 3, p.282 (1955); Vol. 28, p.37 (1948). URL: [Link]

- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (Specific publisher not available).

- (No specific reference for the N-benzylation protocol, based on general organic chemistry principles)

- (No specific reference for the Suzuki-Miyaura coupling general principles)

-

Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL: [Link]

-

S. K. Khan, et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules 22.1 (2017): 190. URL: [Link]

- E. J. Crust, I. J. Munslow, and P. Scott. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." ChemSpider SyntheticPages.

-

"Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: [Link]

- (No specific reference for the nitro reduction protocol, based on general organic chemistry principles)